molecular formula C14H15N3O3S B2532931 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1197967-35-3

1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No. B2532931
CAS RN: 1197967-35-3
M. Wt: 305.35
InChI Key: ILQSRYNKZOLWBO-UHFFFAOYSA-N
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Description

1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a pyridine derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves the inhibition of various enzymes and proteins. This compound inhibits the activity of topoisomerase I, which is involved in DNA replication and transcription. This compound also inhibits the activity of beta-secretase, which is responsible for the cleavage of amyloid precursor protein, leading to the formation of beta-amyloid peptides. This compound also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the development of Alzheimer's disease. This compound has also been shown to inhibit the activity of topoisomerase I, beta-secretase and protein kinase C.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate in lab experiments include its potential anti-cancer and anti-Alzheimer's disease properties. This compound has also been shown to inhibit the activity of various enzymes and proteins, making it a potential candidate for the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

For the research on 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate include the development of new drugs based on this compound. This compound has shown potential applications in the treatment of cancer and Alzheimer's disease. Further studies are needed to investigate the toxicity and pharmacokinetics of this compound. Studies are also needed to investigate the potential applications of this compound in other diseases and disorders.

Synthesis Methods

The synthesis of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves several steps. The first step involves the reaction of 2,6-dichloropyridine with sodium methoxide to form 2-methoxy-6-chloropyridine. The second step involves the reaction of 2-methoxy-6-chloropyridine with potassium tert-butoxide to form 2-tert-butoxypyridine. The third step involves the reaction of 2-tert-butoxypyridine with ethyl chloroformate to form ethyl 2-(tert-butoxycarbonyl)pyridine-6-carboxylate. The fourth step involves the reaction of ethyl 2-(tert-butoxycarbonyl)pyridine-6-carboxylate with potassium cyanide to form ethyl 2-(cyano)-6-pyridinecarboxylate. The fifth step involves the reaction of ethyl 2-(cyano)-6-pyridinecarboxylate with cyclopropylmethylamine to form 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate. The final step involves the reaction of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate with methylsulfonyl chloride to form this compound.

Scientific Research Applications

1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate has shown potential applications in various scientific research studies. This compound has been extensively studied for its potential anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown potential applications in the treatment of Alzheimer's disease. Studies have shown that this compound inhibits the aggregation of beta-amyloid peptides, which are responsible for the development of Alzheimer's disease.

properties

IUPAC Name

(1-amino-1-oxopropan-2-yl) 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-7(12(16)18)20-14(19)9-5-11(8-3-4-8)17-13(21-2)10(9)6-15/h5,7-8H,3-4H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQSRYNKZOLWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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